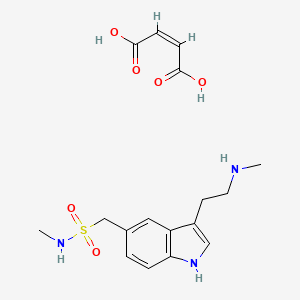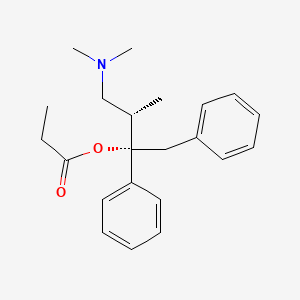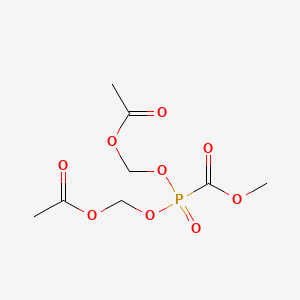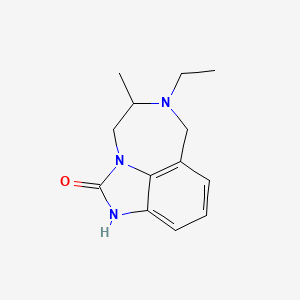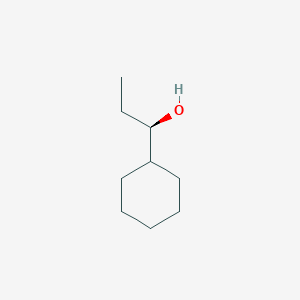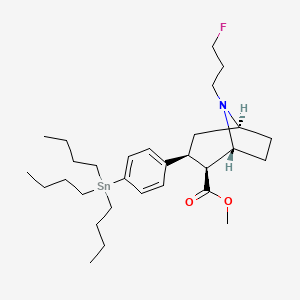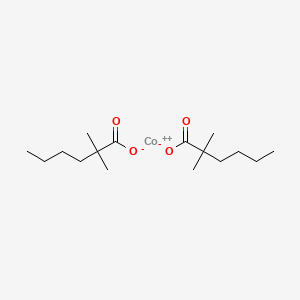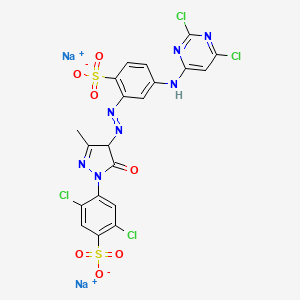
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((2,6-dichloro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((2,6-dichloro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Azo Linkage: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of Sulfonic Acid Group: Sulfonation reactions are used to introduce the sulfonic acid group into the aromatic ring.
Chlorination: Chlorine atoms are introduced through chlorination reactions, often using reagents like chlorine gas or sulfuryl chloride.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Refluxing: To ensure complete reaction.
Purification: Using crystallization, filtration, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: The compound’s azo linkage makes it useful in the synthesis of dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in certain organic reactions.
Biology and Medicine
Biological Staining: Used in histology and microbiology for staining tissues and cells.
Industry
Textile Industry: Used in dyeing fabrics.
Chemical Manufacturing: Intermediate in the production of other complex chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The azo linkage and sulfonic acid group play crucial roles in its binding affinity and reactivity. Pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes.
Signal Transduction: Modulating signaling pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo Compounds: Other compounds with azo linkages.
Chlorinated Aromatics: Compounds with multiple chlorine atoms on aromatic rings.
Uniqueness
Complex Structure: The combination of sulfonic acid, azo linkage, and multiple chlorine atoms makes it unique.
Versatility: Its diverse reactivity and applications in various fields.
Propriétés
Numéro CAS |
71720-93-9 |
|---|---|
Formule moléculaire |
C20H11Cl4N7Na2O7S2 |
Poids moléculaire |
713.3 g/mol |
Nom IUPAC |
disodium;2,5-dichloro-4-[4-[[5-[(2,6-dichloropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H13Cl4N7O7S2.2Na/c1-8-18(19(32)31(30-8)13-5-11(22)15(6-10(13)21)40(36,37)38)29-28-12-4-9(2-3-14(12)39(33,34)35)25-17-7-16(23)26-20(24)27-17;;/h2-7,18H,1H3,(H,25,26,27)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clé InChI |
FCDTUKBSGSDTKI-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=CC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


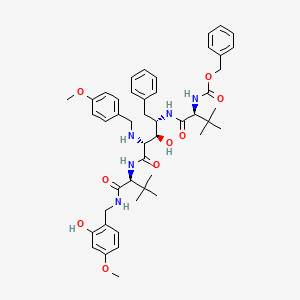
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
